trans-2-(Piperazin-1-yl)cyclobutan-1-ol
Description
trans-2-(Piperazin-1-yl)cyclobutan-1-ol (CAS: 2165707-97-9) is a bicyclic organic compound featuring a cyclobutanol ring fused to a piperazine moiety. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol and a purity of ≥95% . The compound’s stereochemistry is defined by the trans configuration of the hydroxyl (-OH) and piperazinyl groups on the cyclobutane ring, as confirmed by its InChI key and structural data . This configuration introduces steric constraints and conformational rigidity, which may influence its physicochemical properties and biological interactions.
The compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing central nervous system (CNS) agents or receptor modulators, given piperazine’s prevalence in bioactive molecules .
Properties
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-7(8)10-5-3-9-4-6-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBGDQEWCLRSY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, and affecting the activity of biomolecules. For instance, it has been observed to interact with certain antimicrobial enzymes, potentially inhibiting their activity and thus exhibiting antimicrobial properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression that can alter cellular metabolism and function.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Piperazin-1-yl)butan-2-ol (CAS: 14135-69-4)
Molecular Formula : C₈H₁₈N₂O | Molecular Weight : 158.24 g/mol
Key Differences:
- Core Structure: Replaces the strained cyclobutanol ring with a linear butanol chain.
- Physicochemical Properties: Higher molecular weight (158.24 vs. 156.23 g/mol) due to the extended alkyl chain. Likely lower melting/boiling points compared to the cyclobutanol derivative, though specific data are unavailable .
- Applications : Similar utility as a synthetic intermediate, but the linear structure may favor interactions with less sterically constrained biological targets.
trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol
Molecular Formula: Not explicitly provided, but inferred as C₁₁H₂₂N₂O (based on addition of isopropyl group to piperazine) .
Key Differences:
- Substituent Modification : Incorporates an isopropyl group on the piperazine nitrogen, increasing lipophilicity.
- Impact on Properties :
- Enhanced membrane permeability due to greater hydrophobicity.
- Reduced aqueous solubility compared to the unsubstituted parent compound.
- Biological Relevance : The isopropyl group may improve binding affinity to hydrophobic pockets in enzymes or receptors, making it a candidate for optimizing pharmacokinetic profiles .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
Molecular Formula : C₂₁H₂₁N₂O₄ | Molecular Weight : 365.41 g/mol .
Key Differences:
- Functionalization : The piperazine nitrogen is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in peptide synthesis.
- Applications : Primarily used in solid-phase peptide synthesis as a building block, contrasting with the target compound’s broader medicinal chemistry applications .
- Physicochemical Properties :
- Significantly higher molecular weight (365.41 vs. 156.23 g/mol) and reduced volatility.
- The Fmoc group introduces UV activity and fluorescence, useful for analytical detection.
3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3)
Molecular Formula : C₉H₁₁N₃O | Molecular Weight : 177.21 g/mol .
Key Differences:
- Heterocyclic Modification : Incorporates a pyridin-2-yl group and a ketone, altering electronic properties.
- Pyridine’s aromaticity may enhance π-π stacking interactions in molecular recognition.
- Applications: Likely explored for metal coordination or as a ligand in catalysis, diverging from the cyclobutanol derivative’s pharmaceutical focus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
